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Compound of Interest

Compound Name: 2,6-Dichloro-3-iodopyridine

Cat. No.: B142405

The initial cross-coupling reaction is regioselectively performed at the most reactive C-3 iodo
position. The Suzuki-Miyaura and Sonogashira reactions are commonly employed for the
introduction of aryl/heteroaryl and alkynyl moieties, respectively.[2]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron
compounds and organic halides.[4] It is widely used to introduce diverse aryl and heteroaryl
substituents at the C-3 position of the pyridine ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C-3

Catalyst . _ ]
Ligand Base Solvent Temp (°C) Time (h) Yield (%)
(mol%)
Pd(PPhs)a Toluene/H2
PPhs K2CO3 100 12 ~83[2][5]
©) 0
1,4-
Pd(dppf)Cl : :
dppf Na2COs Dioxane/H2 90 8 Varies
2 (3)
(@]
Pdz(dba)s )
@ XPhos K3POa4 t-BuOH 80 16 Varies
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Yields are representative and vary based on the specific boronic acid used.

/Experimental Workflow: Suzuki-Miyaura Coupling\

1. Reaction Setup
- Add 2,6-dichloro-3-iodopyridine,
boronic acid, base, catalyst to flask.

l

2. Inert Atmosphere
- Evacuate and backfill flask
with Argon or Nitrogen (3x).

l

3. Solvent Addition
- Add degassed solvent mixture
(e.g., Toluene/H20).

4. Reaction

- Heat mixture with vigorous stirring
(e.g., 100°C for 12h).

5. Monitoring
- Track progress via TLC or LC-MS.

l

6. Work-up
- Cool, dilute with water,
and extract with organic solvent.

7. Purification

- Purify crude product via
flash column chromatography.
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Caption: General workflow for Suzuki-Miyaura coupling at the C-3 position.

Protocol 1: Synthesis of 3-Aryl-2,6-dichloropyridine via Suzuki-Miyaura Coupling
e Materials:
o 2,6-Dichloro-3-iodopyridine (1.0 mmol, 1.0 equiv)
o Arylboronic acid (1.2 equiv)
o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 mmol, 3 mol%)[2]
o Potassium carbonate (K2COs3) (2.0 mmol, 2.0 equiv)[2]
o Toluene and Degassed Water (e.g., 4:1 mixture)[2]
o Schlenk flask or microwave vial, magnetic stirrer, heating mantle, and condenser
o Inert atmosphere (Argon or Nitrogen)
e Procedure:

o Reaction Setup: To a dry Schlenk flask, add 2,6-dichloro-3-iodopyridine, the arylboronic
acid, K2COs, and Pd(PPhs)a.[2]

o Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat
this cycle three times.[1]

o Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.[2]

o Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12 hours or until
reaction completion as monitored by TLC or LC-MS.[2]

o Work-up: Cool the reaction to room temperature. Dilute with water and extract with an
organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the pure 3-aryl-2,6-dichloropyridine product.
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B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl halide, catalyzed by palladium and a copper(l) co-catalyst.[6][7] This reaction is ideal for
introducing alkynyl functionalities at the C-3 position.

Table 2: Representative Conditions for Sonogashira Coupling at C-3

Catalyst Co-catalyst .
Base Solvent Temp (°C) Time (h)

(mol%) (mol%)

Pd(PPhs)2Cl2

Cul (2) NEts THF RT - 50 4-12

2
Diisopropyla

Pd(PPhs)a (3) Cul (3) ] Toluene 60 6
mine

Pd(dppf)Cl2 .

@) Cul (4) Cs2C0s Dioxane 80 12

Reaction conditions are general and may require optimization for specific alkynes.
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/Experimental Workflow: Sonogashira Couplin

1. Reaction Setup
- Add 2,6-dichloro-3-iodopyridine,
Pd catalyst, and Cul to dry flask.

'

2. Inert Atmosphere
- Purge flask with Argon or Nitrogen.

i

3. Reagent Addition
- Add anhydrous solvent (THF),
terminal alkyne, and amine base (NEts).

4. Reaction

- Stir at specified temperature
(e.g., RT to 50°C).

5. Monitoring
- Track progress via TLC or GC-MS.

i

6. Work-up
- Dilute with ether, filter through
celite to remove salts.

7. Purification

- Concentrate and purify crude product
via flash column chromatography.

9)
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Caption: General workflow for Sonogashira coupling at the C-3 position.
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Protocol 2: Synthesis of 2,6-Dichloro-3-(alkynyl)pyridine via Sonogashira Coupling

o Materials:

o

2,6-Dichloro-3-iodopyridine (1.0 mmol, 1.0 equiv)

Terminal alkyne (1.2 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (0.02 mmol, 2 mol%)[2]
Copper(l) iodide (Cul) (0.02 mmol, 2 mol%)[2]

Triethylamine (NEts3) (3.0 mmol, 3.0 equiv)[2]

Anhydrous Tetrahydrofuran (THF)

Schlenk flask, magnetic stirrer

Inert atmosphere (Argon or Nitrogen)

e Procedure:

o

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-3-
iodopyridine, Pd(PPhs)2Clz, and Cul.[2]

Reagent Addition: Add anhydrous THF, followed by the terminal alkyne and triethylamine
via syringe.[2]

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60
°C. The optimal temperature depends on the alkyne's reactivity. Monitor progress by TLC
or GC-MS.[2]

Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl
ether. Filter the mixture through a pad of celite to remove precipitated salts and wash the
pad with ether.[2]

Purification: Concentrate the filtrate under reduced pressure and purify the crude product
by flash column chromatography on silica gel.
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Part 2: Functionalization at the C-2 and C-6
Positions (C-Cl Bonds)

Following the selective functionalization at C-3, the less reactive C-Cl bonds at the C-2 and C-6
positions can be targeted. These transformations typically require more forcing conditions, such
as higher temperatures, stronger bases, or more active catalyst systems, often employing
bulky, electron-rich phosphine ligands.[3] This allows for the introduction of a second and third

set of substituents, leading to fully elaborated, unsymmetrical pyridines.

Common reactions for functionalizing the chloro positions include a second Suzuki-Miyaura
coupling or a Buchwald-Hartwig amination to introduce nitrogen-based groups.[2][8]
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[2,6-DichIoro-3-iodopyridine] [3-R1-2,6-dichloropyridine]

Pd(PPhs)4, Base Pd/Cu, Base

#tep 1:C3 Functionalizév\i‘on (C-1)

Suzuki Coupling Sonogashira Coupling
(R1-B(OH)2) (R1-C=CH)
y

3-R*-2,6- dlchloropyrldlne

Pdz(dba)s/Ligand
(harsher conditions)

Pd/Ligand, Base
harsher conditions)

2: C-2/C-6 Functlonallz tion (C-ClI)

Suzuki Coupling
(R2-B(OH)z2)

Buchwald-Hartwig

(R2R3-NH)

2,6-(R?)2-3-R1-pyridine 2,6-(NR2R3)2-3-R1-pyridine

Click to download full resolution via product page

Caption: General reaction pathways for sequential functionalization.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at C-2/C-6

o Materials:
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[e]

3-Substituted-2,6-dichloropyridine (1.0 equiv)

o

Primary or secondary amine (2.2-2.5 equiv)

[¢]

Palladium catalyst (e.g., Pdz(dba)s, 2-4 mol%)

o

Bulky phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)

[e]

Strong base (e.g., NaOt-Bu, KsPOa4, 2.5-3.0 equiv)

(¢]

Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

e Procedure:

o

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst,
ligand, and base to a dry Schlenk tube.

o Reagent Addition: Add the 3-substituted-2,6-dichloropyridine, the amine, and the
anhydrous solvent.

o Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the
reaction by LC-MS. Reaction times can be lengthy (12-24 h).

o Work-up and Purification: After cooling, quench the reaction carefully, dilute with an
organic solvent, and filter through celite. The filtrate is then washed, dried, and
concentrated. The final product is purified by column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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